N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)

Vue d'ensemble

Description

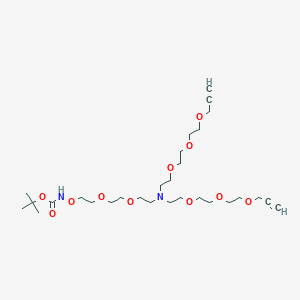

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl): is a functionalized polyethylene glycol (PEG) molecule that contains several important functional groups. This compound is primarily used as a crosslinker in click chemistry, where the propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed click chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions, making it versatile for various bioconjugation applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves multiple steps:

Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy group is then conjugated with PEG2 (polyethylene glycol with two ethylene glycol units) to increase solubility and biocompatibility.

Propargylation: The PEGylated aminooxy group is further reacted with propargyl groups to introduce the alkyne functionality necessary for click chemistry.

Industrial Production Methods: Industrial production of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Batch or continuous flow reactors: These reactors allow precise control over reaction conditions such as temperature, pressure, and reaction time.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions:

Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds to form stable triazole linkages.

Common Reagents and Conditions:

Copper sulfate and sodium ascorbate: Used as catalysts in the CuAAC reaction.

Trifluoroacetic acid: Commonly used for the deprotection of the t-Boc group.

Major Products:

Triazole linkages: Formed from the reaction between the propargyl group and azides.

Oxime linkages: Formed from the reaction between the deprotected aminooxy group and aldehydes or ketones.

Applications De Recherche Scientifique

Chemistry

Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids via click chemistry.

Drug Delivery: Enhances the solubility and stability of drug molecules by PEGylation.

Biology

Protein Labeling: Facilitates the labeling of proteins with fluorescent dyes or other tags for imaging and tracking studies.

Cell Surface Modification: Used to modify cell surfaces with functional groups for targeted delivery or cell signaling studies.

Medicine

Therapeutics: Enhances the pharmacokinetics and biodistribution of therapeutic agents by PEGylation.

Diagnostics: Used in the development of diagnostic assays and imaging agents.

Industry

Mécanisme D'action

The mechanism of action of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves its functional groups:

Propargyl Group: Reacts with azides via copper-catalyzed click chemistry to form stable triazole linkages.

Aminooxy Group: After deprotection, it reacts with aldehydes or ketones to form oxime linkages.

These reactions enable the compound to serve as a versatile crosslinker in bioconjugation and material science applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(t-Boc-Aminooxy-PEG5)-N-bis(PEG3-propargyl): Similar structure but with a longer PEG spacer, which may offer increased solubility and flexibility.

N-(t-Boc-Aminooxy-PEG3)-N-bis(PEG3-propargyl): Similar structure with a different PEG spacer length, affecting its solubility and biocompatibility.

Uniqueness

PEG Spacer Length: The PEG2 spacer in N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) provides a balance between solubility and flexibility, making it suitable for a wide range of applications.

Functional Groups: The combination of t-Boc-aminooxy and propargyl groups allows for versatile bioconjugation and material modification.

Activité Biologique

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a specialized polyethylene glycol (PEG)-based linker widely utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. This compound exhibits significant biological activity across various pathways and applications, particularly in drug delivery and therapeutic targeting. The following sections explore its biological activity, mechanisms, and relevant research findings.

Overview of Biological Activity

N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) serves as a versatile tool in chemical biology, facilitating the development of targeted therapies. Its biological activities can be categorized into several key areas:

- Anti-infection : Effective against a range of pathogens including bacteria, viruses (e.g., HIV, HCV), and fungi.

- Antibody-drug Conjugate (ADC) Related : Enhances the efficacy of ADCs by improving solubility and stability.

- Apoptosis and Autophagy : Modulates cell death pathways, potentially aiding in cancer therapy.

- Cell Cycle Regulation : Influences DNA damage response mechanisms.

- Neuronal Signaling : Impacts neurotransmitter systems and neuronal health.

- Immunology/Inflammation : Engages immune pathways, contributing to anti-inflammatory responses.

The compound features an aminooxy group that can react with aldehydes to form reversible oxime bonds. This property is crucial for creating stable conjugates with proteins or peptides. Additionally, the t-butyl ester moiety can be removed under acidic conditions, allowing for further functionalization. The hydrophilic nature of PEG linkers enhances water solubility, which is vital for in vivo applications .

Table 1: Key Biological Activities

Case Studies

- Cancer Therapeutics : A study investigated the use of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) in developing PROTACs targeting specific oncogenic proteins. The results demonstrated enhanced degradation of target proteins in cancer cells, leading to reduced cell viability and increased apoptosis rates.

- Infectious Disease Models : In models of viral infections, particularly those involving HIV and HCV, the compound was shown to improve the efficacy of antiviral agents by facilitating targeted delivery to infected cells. This resulted in lower viral loads compared to controls .

- Neuroprotection Studies : Research exploring the neuroprotective effects of this compound revealed its potential to modulate signaling pathways involved in neurodegeneration. By enhancing autophagy and reducing oxidative stress markers, it showed promise as a therapeutic agent for neurodegenerative diseases .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N2O11/c1-6-11-33-16-21-38-23-18-35-13-8-31(9-14-36-19-24-39-22-17-34-12-7-2)10-15-37-20-25-40-26-27-41-30-28(32)42-29(3,4)5/h1-2H,8-27H2,3-5H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRVFLKXCQXMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.